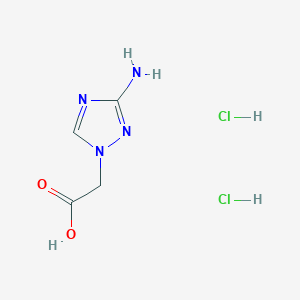
1H-1,2,4-トリアゾール-1-イル)酢酸二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetic acid moiety. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
科学的研究の応用
Chemistry: 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a viable therapeutic strategy .
Industry: In the industrial sector, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its importance in the chemical industry .
作用機序
Target of Action
1,2,4-Triazole derivatives are known to interact with a variety of biological targets. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The interaction of 1,2,4-triazole derivatives with their targets can lead to a variety of effects, depending on the specific derivative and target. For example, some derivatives have been reported to have antiviral activity .
Biochemical Pathways
The affected pathways can vary widely, depending on the specific 1,2,4-triazole derivative and its target. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary widely, depending on the specific derivative and its target. Some derivatives have been reported to have antiviral activity, inhibiting the replication of viruses .
生化学分析
Biochemical Properties
Related compounds such as 3-amino-1,2,4-triazole have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride typically involves the reaction of 3-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall process efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the triazole ring.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Primary amine derivatives.
Substitution: Halogenated triazole derivatives.
類似化合物との比較
3-amino-1H-1,2,4-triazole: A closely related compound with similar structural features but lacking the acetic acid moiety.
1,2,4-triazole-3-thiol: Another triazole derivative with a thiol group instead of an amino group.
1,2,4-triazole-3-carboxylic acid: A triazole compound with a carboxylic acid group at the 3-position.
Uniqueness: 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of both an amino group and an acetic acid moiety attached to the triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
特性
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXKJBUAQKHPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
amine](/img/structure/B2545591.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)



![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![13-chloro-5-(2-methylsulfanylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2545607.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

